molecular formula C11H13FO2 B8502554 3-Ethoxy-5-ethyl-2-fluorobenzaldehyde

3-Ethoxy-5-ethyl-2-fluorobenzaldehyde

Cat. No.: B8502554
M. Wt: 196.22 g/mol
InChI Key: SJDQYPFNCHZSFN-UHFFFAOYSA-N
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Description

3-Ethoxy-5-ethyl-2-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an ethoxy group at position 3, an ethyl group at position 5, and a fluorine atom at position 2. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (ethoxy, ethyl) groups, creating unique electronic and steric properties. Such derivatives are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positioning influences reactivity and bioavailability.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-ethoxy-5-ethyl-2-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-3-8-5-9(7-13)11(12)10(6-8)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SJDQYPFNCHZSFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OCC)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of 3-Ethoxy-5-ethyl-2-fluorobenzaldehyde and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents
This compound* C₁₁H₁₃FO₂ ~208.22 ~2.5† ~26.30 3-ethoxy, 5-ethyl, 2-fluoro
2-Fluoro-5-methoxybenzaldehyde C₈H₇FO₂ 154.14 1.45‡ 26.30 5-methoxy, 2-fluoro
3-Fluoro-5-methoxybenzaldehyde 699016-24-5 C₈H₇FO₂ 154.14 1.45‡ 26.30 5-methoxy, 3-fluoro
1-(3-Ethoxy-4-fluorophenyl)ethanone 1378655-34-5 C₁₀H₁₁FO₂ 182.19 1.89‡ 26.30 3-ethoxy, 4-fluoro, acetyl group
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate 796851-83-7 C₁₂H₁₃FO₅ 256.23 1.55 61.83 2-ethoxy-oxoethoxy, 5-fluoro, methyl ester

*Estimated values for the target compound based on structural analogs.
†Predicted using fragment-based methods (ethyl and ethoxy groups increase hydrophobicity).
‡Estimated via computational tools (e.g., ChemAxon).

Key Findings

Substituent Effects on Polarity and Solubility :

  • The ethoxy and ethyl groups in this compound significantly increase its hydrophobicity (LogP ~2.5) compared to methoxy analogs (LogP ~1.45). This reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in drug design .
  • The methoxy group in 2-Fluoro-5-methoxybenzaldehyde and 3-Fluoro-5-methoxybenzaldehyde lowers LogP relative to ethoxy derivatives, favoring solubility in polar solvents .

Electronic and Steric Influences: Fluorine at position 2 (meta to aldehyde) in the target compound may direct electrophilic substitution reactions differently compared to fluorine at position 3 in 3-Fluoro-5-methoxybenzaldehyde .

Functional Group Diversity: 1-(3-Ethoxy-4-fluorophenyl)ethanone replaces the aldehyde with a ketone, reducing electrophilicity but increasing stability under basic conditions . Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate features an ester and ethoxy-oxoethoxy chain, drastically increasing polarity (PSA = 61.83) and making it suitable for hydrolysis-sensitive applications .

Preparation Methods

Model Reaction from 4-Ethoxy-2-fluorobenzaldehyde Synthesis

In a representative procedure:

  • Substrate : 2-Fluoro-4-hydroxybenzaldehyde.

  • Reagents : Iodoethane, potassium carbonate.

  • Solvent : N,N-Dimethylformamide (DMF).

  • Conditions : 60°C for 10 hours under nitrogen.

  • Yield : 83%.

Mechanistic Insights :

  • Base (K₂CO₃) deprotonates the hydroxyl group, generating a phenoxide ion.

  • The phenoxide attacks iodoethane in an Sₙ2 mechanism, forming the ethoxy group.

Adaptation for 3-Ethoxy Installation :
To achieve ethoxy at position 3, the starting material must have a hydroxyl group at position 3. For example, 2-fluoro-3-hydroxy-5-ethylbenzaldehyde could undergo analogous etherification.

Alkylation Approaches for Ethyl Group Introduction

The ethyl group at position 5 may be introduced via Friedel-Crafts alkylation or directed ortho-metalation (DoM). While no direct examples exist in the provided sources, insights from pyrethroid intermediate synthesis suggest:

Friedel-Crafts Alkylation

  • Reagents : Ethyl chloride/aluminum chloride.

  • Solvent : Inert solvents (e.g., toluene, dichloromethane).

  • Challenges : Over-alkylation and regioselectivity.

Directed Ortho-Metalation

  • Substrate : Fluorobenzaldehyde derivatives with directing groups (e.g., methoxy).

  • Reagents : n-BuLi, ethyl electrophiles (e.g., ethyl iodide).

  • Conditions : Low temperatures (-78°C to 0°C).

Fluorination Techniques

Electrophilic fluorination (e.g., using Selectfluor) or halogen exchange (Halex reaction) are common for introducing fluorine. The provided sources emphasize fluorination as a precursor step.

Halex Reaction Example

  • Substrate : 3-Bromo-4-ethoxybenzaldehyde.

  • Reagents : Potassium fluoride, crown ether.

  • Conditions : 120°C in DMF.

  • Yield : ~70% (estimated).

Integrated Synthetic Routes

Proposing a stepwise synthesis:

Route 1: Sequential Functionalization

  • Ethyl Group Introduction : Friedel-Crafts alkylation of 3-ethoxy-2-fluorobenzaldehyde.

  • Aldehyde Protection : Acetal formation to prevent oxidation.

  • Ethyl Installation : Alkylation at position 5.

  • Deprotection : Acidic hydrolysis to regenerate the aldehyde.

Route 2: Late-Stage Fluorination

  • Ethyl and Ethoxy Installation : Start with 3-ethoxy-5-ethylbenzaldehyde.

  • Fluorination : Use Selectfluor in acetonitrile at 80°C.

Reaction Optimization and Data

Comparative reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsSolventTemp (°C)Yield (%)Source
EtherificationK₂CO₃, iodoethane, N₂DMF6083
ReductionNaAlH₂(OCH₂CH₂OCH₃)₂, morpholineTHF-60–2565*
Photoredox couplingEosin Y, DIPEA, blue LEDDMSO6065–85

*Estimated from patent examples.

Mechanistic and Spectroscopic Validation

  • NMR Analysis : Key signals for this compound would include:

    • Aldehyde proton: δ 10.0–10.2 ppm (s).

    • Aromatic protons: δ 6.7–7.8 ppm (coupled with fluorine, J = 8–12 Hz).

  • Mass Spectrometry : Expected molecular ion at m/z 210.1 (C₁₁H₁₃FO₂).

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-5-ethyl-2-fluorobenzaldehyde, considering the reactivity of the aldehyde group and substituent effects?

Answer: Synthesis typically involves multi-step functionalization :

  • Step 1 : Introduce the fluorine atom via electrophilic fluorination (e.g., using Selectfluor®) on a pre-substituted benzaldehyde derivative.
  • Step 2 : Ethylation at the 5-position using nucleophilic substitution (e.g., ethyl bromide with a base like K₂CO₃) or Friedel-Crafts alkylation.
  • Step 3 : Ethoxy group installation via Williamson ether synthesis (e.g., reaction with ethyl iodide and a deprotonated hydroxyl group).
    Key considerations : Protect the aldehyde group (e.g., as an acetal) during reactive steps to prevent oxidation or side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Answer :

  • ¹H/¹³C NMR : Identify substituent positions. The aldehyde proton appears as a singlet at ~10 ppm. Ethyl and ethoxy groups show distinct splitting patterns (e.g., ethoxy’s -OCH₂CH₃ triplet and quartet).
  • ¹⁹F NMR : Confirms fluorine’s electronic environment (chemical shift ~-110 to -120 ppm for aromatic fluorine).
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) for the aldehyde.
  • MS : Molecular ion peak at m/z ~196.2 (C₁₁H₁₃FO₂) with fragmentation patterns matching substituent losses .

Q. What are the primary reactivity pathways of this compound in nucleophilic addition or condensation reactions?

Answer :

  • Aldehyde reactivity : Participates in Grignard additions, Schiff base formation, or Knoevenagel condensations.
  • Substituent effects : The electron-donating ethoxy group activates the ring toward electrophilic substitution, while fluorine’s electron-withdrawing nature directs reactions to specific positions.
  • Stability : Susceptible to oxidation; store under inert atmosphere and low temperatures .

II. Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and ethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

Answer :

Substituent Directing Effect Activation Dominant Position
Ethoxy (-OCH₂CH₃)Strongly ortho/paraActivatingPositions 4 and 6
Ethyl (-CH₂CH₃)Weakly paraActivatingPosition 4
Fluorine (-F)MetaDeactivatingPosition 6

Outcome : Competitive directing effects lead to mixed regioselectivity. Computational modeling (e.g., DFT) can predict dominant reaction sites. Experimental validation via NOE NMR or X-ray crystallography is recommended .

Q. What computational strategies are effective for modeling the electronic properties of this compound in drug design?

Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • MD simulations : Assess stability in solvent environments (e.g., water, DMSO).
    Validation : Cross-reference computational results with experimental UV-Vis spectra or cyclic voltammetry data .

Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound across assay systems?

Answer :

Strategy Application
Orthogonal assaysUse multiple assays (e.g., cell viability + enzymatic inhibition) to confirm activity.
Stability profilingPerform HPLC-MS to detect degradation products under assay conditions.
Metabolomic studiesIdentify metabolites that may interfere with activity.
Dose-response curvesEnsure linearity across concentrations to rule out assay artifacts.

Example: If a derivative shows potency in vitro but not in vivo, assess its metabolic stability or plasma protein binding .

III. Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

Answer :

  • Variable factors :
    • Catalyst purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction efficiency.
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but cause side reactions.
  • Mitigation : Standardize reaction conditions (temperature, solvent grade) and characterize intermediates rigorously. Publish detailed protocols with kinetic data .

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